molecular formula C14H11Cl2NO B11543946 Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-methoxy-

Benzenamine, 3-chloro-N-(4-chlorobenzylidene)-4-methoxy-

Cat. No.: B11543946
M. Wt: 280.1 g/mol
InChI Key: JSBRVNIDUOHPPX-UHFFFAOYSA-N
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Description

(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines This compound is characterized by the presence of a methanimine group bonded to a 3-chloro-4-methoxyphenyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE typically involves the condensation reaction between 3-chloro-4-methoxyaniline and 4-chlorobenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:

3-chloro-4-methoxyaniline+4-chlorobenzaldehyde(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE+H2O\text{3-chloro-4-methoxyaniline} + \text{4-chlorobenzaldehyde} \rightarrow \text{(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE} + \text{H}_2\text{O} 3-chloro-4-methoxyaniline+4-chlorobenzaldehyde→(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. Solvent extraction and recrystallization techniques are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Products with substituted groups replacing the chlorine atoms.

Scientific Research Applications

(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(4-METHOXYPHENYL)METHANIMINE
  • (E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(4-FLUOROPHENYL)METHANIMINE
  • (E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(4-BROMOPHENYL)METHANIMINE

Uniqueness

(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE is unique due to the presence of both chloro and methoxy substituents, which can influence its reactivity and biological activity. The combination of these groups can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C14H11Cl2NO/c1-18-14-7-6-12(8-13(14)16)17-9-10-2-4-11(15)5-3-10/h2-9H,1H3

InChI Key

JSBRVNIDUOHPPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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